molecular formula C12H13BrFNO3S B7515884 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide

4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide

Cat. No. B7515884
M. Wt: 350.21 g/mol
InChI Key: VRBBEODLKOVKLX-UHFFFAOYSA-N
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Description

4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide, also known as BFT, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. BFT is a type of thiolactone, which is a class of compounds known for their diverse biological activities.

Mechanism of Action

4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide inhibits the activity of CA IX and MAO-B by binding to the active site of these enzymes. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in the activity of these enzymes. The inhibition of CA IX activity leads to a decrease in the acidity of the tumor microenvironment, which can increase the effectiveness of chemotherapy. The inhibition of MAO-B activity leads to an increase in dopamine levels, which can improve symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide has been shown to have a variety of biochemical and physiological effects. Inhibition of CA IX activity leads to a decrease in the acidity of the tumor microenvironment, which can increase the effectiveness of chemotherapy. Inhibition of MAO-B activity leads to an increase in dopamine levels, which can improve symptoms of Parkinson's disease. 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide has also been shown to have anti-inflammatory effects and to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide in lab experiments is its ability to inhibit the activity of specific enzymes, which can be useful in studying the biological functions of these enzymes. 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide also has a relatively simple synthesis method and can be produced in high yields with good purity. One limitation of using 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide in lab experiments is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide. One area of research is the development of 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide-based drugs for the treatment of cancer and Parkinson's disease. Another area of research is the study of the biochemical and physiological effects of 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide, which can provide insights into the biological functions of the enzymes that 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide inhibits. Additionally, the synthesis method of 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide can be further optimized to improve yields and purity. Finally, the potential toxicity of 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide can be further investigated to determine its safety for use in humans.
Conclusion:
4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide, or 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide, is a thiolactone compound that has potential applications in drug development. 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide inhibits the activity of specific enzymes, including CA IX and MAO-B, which can be useful in studying the biological functions of these enzymes. 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide has a relatively simple synthesis method and can be produced in high yields with good purity. However, its potential toxicity can limit its use in certain experiments. Future research on 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide can provide insights into its biochemical and physiological effects and its potential as a drug candidate.

Synthesis Methods

The synthesis of 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide involves the reaction of 4-bromo-2-fluoroaniline with 3-methyl-1,1-dioxothiolan-3-ylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide with good purity.

Scientific Research Applications

4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide has been found to have potential applications in drug development due to its ability to inhibit the activity of certain enzymes. Specifically, 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of CA IX activity has been shown to reduce tumor growth and increase the effectiveness of chemotherapy. 4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide has also been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine. Inhibition of MAO-B activity has been shown to improve symptoms of Parkinson's disease.

properties

IUPAC Name

4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO3S/c1-12(4-5-19(17,18)7-12)15-11(16)9-3-2-8(13)6-10(9)14/h2-3,6H,4-5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBBEODLKOVKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-fluoro-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide

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